butyl N-(3,4-dichlorophenyl)carbamate

Description

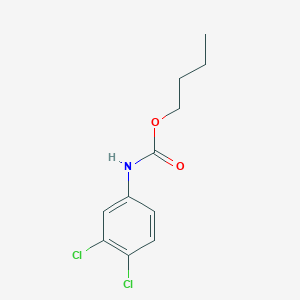

Structure

3D Structure

Properties

IUPAC Name |

butyl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAGECNPOQGRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63785-38-6 | |

| Record name | BUTYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorophenyl Carbamates

Established Synthetic Pathways for Carbamate (B1207046) Derivatives

Traditional methods for synthesizing carbamate derivatives have been refined over many years, providing reliable routes to a wide array of compounds. These pathways often involve reactive intermediates like isocyanates or proceed through carbamic acids.

The most direct and widely used method for preparing N-aryl carbamates is the reaction of an aryl isocyanate with an alcohol. researchgate.net In the specific synthesis of butyl N-(3,4-dichlorophenyl)carbamate, the primary precursors are 3,4-dichlorophenyl isocyanate and butanol. wikipedia.orguni.lu This reaction is typically an exothermic nucleophilic addition where the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate group. noaa.govscbt.com

The process is generally high-yielding and can often be performed under mild conditions, sometimes with a base catalyst to enhance the nucleophilicity of the alcohol. 3,4-Dichlorophenyl isocyanate itself is a solid chemical intermediate that can be prepared through the phosgenation of 3,4-dichloroaniline (B118046). wikipedia.orggoogle.comnih.gov The isocyanate group is highly reactive towards nucleophiles, including water, amines, and alcohols, which necessitates the use of anhydrous conditions to prevent the formation of undesired by-products like symmetric ureas from the reaction with water. noaa.govscbt.com

Reaction Scheme:

An alternative to the use of pre-formed isocyanates involves the in-situ generation of a carbamic acid intermediate. nih.gov This approach typically involves the reaction of an amine, such as 3,4-dichloroaniline, with carbon dioxide (CO₂). organic-chemistry.org The resulting carbamic acid is generally unstable and exists in equilibrium with the starting materials. nih.gov

To form the desired carbamate, the carbamic acid intermediate can be trapped by an electrophile. nih.gov More commonly, the carbamic acid is dehydrated in situ to generate the corresponding isocyanate, which is then immediately trapped by an alcohol present in the reaction mixture. organic-chemistry.orgorganic-chemistry.org This method offers an advantage by avoiding the isolation of the often toxic and moisture-sensitive isocyanate. organic-chemistry.org The reaction of the amine with CO₂ is often facilitated by a base. organic-chemistry.org

Several classical name reactions in organic chemistry provide pathways to isocyanates from carboxylic acid derivatives, which can then be intercepted by alcohols to yield carbamates. colab.ws These reactions—the Hofmann, Curtius, and Lossen rearrangements—are fundamental transformations that involve the migration of an alkyl or aryl group from a carbonyl carbon to an adjacent electron-deficient nitrogen atom. researchgate.netcolab.ws

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.org When the reaction is performed in the presence of an alcohol instead of water, the isocyanate is trapped to form a carbamate. nih.govwikipedia.org Modern variations may use reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds instead of the classical alkaline bromine solution. researchgate.netgoogle.com

Curtius Rearrangement : This involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate. nih.govyoutube.com The acyl azide is typically prepared from a carboxylic acid derivative. The subsequent addition of an alcohol traps the isocyanate intermediate to produce the carbamate. nih.gov This method is valued for its broad applicability. youtube.com

Lossen Rearrangement : In this reaction, a hydroxamic acid or its derivative is converted into an isocyanate. researchgate.netcolab.ws The reaction is often promoted by a base and may require activation of the hydroxamic acid. google.com Like the other rearrangements, conducting the reaction in an alcoholic solvent allows for the formation of a carbamate product. google.comacs.org

Table 1: Summary of Rearrangement Reactions for Carbamate Synthesis

| Rearrangement | Starting Material | Key Intermediate | Product with Alcohol |

|---|---|---|---|

| Hofmann | Primary Amide | Isocyanate | Carbamate |

| Curtius | Acyl Azide | Isocyanate | Carbamate |

Advanced Strategies in this compound Synthesis

Modern synthetic efforts focus on developing more efficient, safer, and selective methods. These include the use of advanced catalytic systems and the development of stereoselective approaches for creating complex analogues.

To circumvent the direct use of hazardous reagents like phosgene (B1210022) or pre-formed isocyanates, significant research has focused on transition-metal-catalyzed cross-coupling reactions. researchgate.net Palladium and copper catalysts have proven effective for the synthesis of N-aryl carbamates. researchgate.netmit.edu

These methods can involve:

Coupling of Aryl Halides with Cyanates : Palladium-catalyzed cross-coupling of aryl halides (e.g., a 3,4-dichlorohalobenzene) with a cyanate (B1221674) salt, such as sodium cyanate, in the presence of an alcohol. mit.edu The reaction proceeds through an N-aryl isocyanate intermediate that is generated in situ and trapped by the alcohol. researchgate.net

Coupling of Aryl Halides with Primary Carbamates : Copper-catalyzed N-arylation of simple primary carbamates (like ethyl or tert-butyl carbamate) with aryl halides. researchgate.net This approach directly forms the C-N bond of the final product without an isocyanate intermediate.

Reductive Carbonylation : The catalytic reductive carbonylation of nitroaromatics (e.g., 3,4-dichloronitrobenzene) in the presence of an alcohol can also yield carbamates. nih.gov

These catalytic approaches often offer milder reaction conditions, broader substrate scope, and can mitigate the formation of by-products often seen in traditional syntheses. researchgate.netmit.edu

Table 2: Comparison of Catalytic Systems for N-Aryl Carbamate Synthesis

| Catalyst System | Coupling Partners | Key Features |

|---|---|---|

| Palladium(0) or Pd(II) | Aryl Halide/Triflate + Sodium Cyanate + Alcohol | In-situ generation of isocyanate; broad substrate scope. mit.edu |

| Copper(I) | Aryl Halide + Primary Carbamate | Direct C-N bond formation; cost-effective catalyst. researchgate.net |

While this compound itself is achiral, the synthesis of chiral analogues is an important area of research. Stereoselective synthesis is crucial when the alcohol component is chiral or when the carbamate functionality is introduced into a complex, chiral molecule.

Approaches to achieve stereoselectivity include:

Use of Chiral Alcohols : The reaction of 3,4-dichlorophenyl isocyanate with a chiral alcohol will produce a diastereomeric mixture if the alcohol is racemic, or a single enantiomer if the alcohol is enantiopure. The fundamental carbamate-forming reactions (e.g., via isocyanate) are generally compatible with chiral substrates.

Enzyme-Catalyzed Reactions : Lipases and other enzymes can be used to catalyze the formation of carbamates with high stereoselectivity, either through kinetic resolution of a racemic alcohol or by direct asymmetric synthesis.

Regioselective Carbamoylation : In the synthesis of complex analogues with multiple hydroxyl groups, such as modified natural products, regioselective installation of the carbamate group is critical. Catalysts, such as borinic acid derivatives, have been developed to direct the carbamoylation to a specific hydroxyl group on a polyol substrate, enabling the synthesis of complex, well-defined analogues. nih.gov

These advanced strategies allow for the precise construction of complex molecules containing the N-(3,4-dichlorophenyl)carbamate moiety, which is essential for investigating structure-activity relationships in various fields.

Radiosynthesis Techniques for Carbon-11 (B1219553) Labeled Carbamate Groups

The incorporation of the short-lived positron-emitting radionuclide carbon-11 (¹¹C, t½ = 20.4 min) into the carbamate moiety of N-(3,4-dichlorophenyl)carbamates is a critical process for enabling in vivo imaging studies via Positron Emission Tomography (PET). semanticscholar.orgnih.govopenmedscience.com PET imaging allows for the non-invasive, quantitative study of biological processes, and ¹¹C is a favored isotope because its presence in a molecule has a minimal effect on the compound's biochemical properties. nih.govresearchgate.netmdpi.com The short half-life of ¹¹C necessitates rapid and highly efficient radiolabeling methods, typically performed in automated synthesis modules to minimize radiation exposure. researchgate.netmdpi.com

A predominant method for creating [¹¹C]carbamates involves the direct fixation of cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂). nih.govnih.gov This "in-loop" fixation technique involves trapping [¹¹C]CO₂ with a suitable amine precursor in the presence of a strong, non-nucleophilic organic base. semanticscholar.orgnih.gov This reaction forms a reactive intermediate, such as an ¹¹C-labeled isocyanate, which can then rapidly react with an alcohol (like butanol) to yield the desired [¹¹C]carbamate. nih.gov This one-pot approach is highly efficient, often proceeding to completion within minutes. nih.gov

Another strategy utilizes [¹¹C]phosgene, which can be produced from [¹¹C]CO₂. mdpi.com The [¹¹C]phosgene then reacts with an amine and subsequently an alcohol to form the ¹¹C-labeled carbamate. Additionally, [¹¹C]carbonyl difluoride has been explored as a precursor for synthesizing ¹¹C-labeled ureas and could be adapted for carbamate synthesis. mdpi.com The choice of method depends on the specific precursor availability and the desired radiochemical yield (RCY) and molar activity (Aᴍ). nih.gov

Successful radiosynthesis is characterized by high decay-corrected radiochemical yields, high radiochemical purity (>99%), and sufficient molar activity to be useful for PET imaging studies. nih.gov For instance, syntheses of other ¹¹C-labeled carbamates have reported decay-corrected RCYs of approximately 28%. nih.gov

Key parameters in ¹¹C-labeling of carbamates:

| Parameter | Description | Typical Values | Reference |

|---|---|---|---|

| Radionuclide | Carbon-11 | N/A | nih.govmdpi.com |

| Half-life (t½) | 20.4 minutes | N/A | semanticscholar.orgmdpi.com |

| Primary Precursor | [¹¹C]CO₂ or [¹¹C]CH₄ | N/A | mdpi.commdpi.com |

| Key Intermediates | [¹¹C]Isocyanate, [¹¹C]Phosgene | N/A | semanticscholar.orgnih.gov |

| Radiochemical Yield (RCY) | Decay-corrected yield of the final product. | 20-80% | mdpi.comnih.gov |

| Molar Activity (Aᴍ) | Radioactivity per mole of the compound. | > 50 GBq/µmol | nih.gov |

| Synthesis Time | Total time from end-of-bombardment to final product. | 20-30 minutes | nih.gov |

One-Pot Synthetic Protocols for N-Alkylated Carbamates

One-pot synthetic protocols offer significant advantages in efficiency, economy, and simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of N-alkylated carbamates, such as derivatives of this compound, these methods are particularly valuable.

A common and direct approach involves the in situ formation of a carbamoyl (B1232498) chloride from a secondary amine (e.g., N-alkyl-3,4-dichloroaniline) and a phosgene equivalent, followed by reaction with an alcohol. organic-chemistry.org This avoids the need to handle highly reactive and sensitive carbamoyl chloride intermediates directly. organic-chemistry.org

Another versatile strategy employs carbamoylimidazoles as stable and safer isocyanate equivalents. organic-chemistry.org In this method, a primary amine salt is reacted with carbonyldiimidazole (CDI) to form a monosubstituted carbamoylimidazole. organic-chemistry.org This intermediate can then be reacted with various nucleophiles, including alcohols, under basic conditions to furnish the corresponding carbamate. organic-chemistry.org A related three-step, one-pot method involves reacting an alcohol with CDI to form an alkoxycarbonylimidazole, which is then converted to a more reactive imidazolium (B1220033) salt before reacting with an amine to yield the final carbamate. researchgate.netrsc.org

The direct carbonylation of amines and alcohols using carbon dioxide or its surrogates like dimethyl carbonate (DMC) represents a greener alternative. researchgate.net For instance, aniline (B41778) derivatives can react with CO₂ in the presence of a titanium alkoxide catalyst to yield the corresponding carbamate in high yield. researchgate.net

Furthermore, N-alkylated carbamates can be synthesized from isocyanates. Hindered isocyanates can be transformed into carbamates under basic conditions using reagents like lithium t-butoxide, or under acidic conditions with catalysts such as titanium tetra-t-butoxide. orgsyn.org

Comparison of One-Pot Synthetic Methods for N-Alkylated Carbamates:

| Method | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| In situ Carbamoyl Chloride | Secondary amine, phosgene equivalent, alcohol | High yields, versatile | Avoids sensitive intermediates | organic-chemistry.org |

| Carbamoylimidazole Intermediate | Primary amine, CDI, alcohol | Uses stable isocyanate equivalent, avoids urea (B33335) byproducts | May require basic conditions | organic-chemistry.org |

| Alkoxycarbonylimidazolium Salt | Alcohol, CDI, methyl iodide, amine | High yields from non-acidic alcohols | Three-step sequence | researchgate.netrsc.org |

| Direct Carbonylation | Amine, CO₂, Ti(OR)₄ | Utilizes CO₂, high yields | Requires catalyst, may need high pressure | researchgate.net |

| From Isocyanates | Isocyanate, alcohol, base or acid catalyst | Direct conversion | Isocyanates can be hazardous | orgsyn.org |

Functionalization and Derivatization of the N-(3,4-Dichlorophenyl)carbamate Core

Modification of the Butyl Alkyl Chain for Structure-Activity Exploration

Systematic modification of the butyl alkyl chain in this compound is a key strategy in structure-activity relationship (SAR) studies to optimize biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The nature of the alkyl group can significantly influence how the molecule interacts with its biological target and its metabolic stability. researchgate.net

Research into related compounds has shown that replacing a linear alkyl chain with branched or cyclic structures can enhance metabolic stability. researchgate.net For example, incorporating a cyclopropylmethyl group at the nitrogen of a lactam ring in one series of compounds led to a significant increase in metabolic stability in human liver microsomes (t₁/₂ > 120 min) while maintaining good potency. researchgate.net

Functional groups can also be introduced into the alkyl chain to probe for additional binding interactions or to alter physicochemical properties like solubility. For instance, the introduction of hydroxyl or ether functionalities can modulate lipophilicity and potentially form hydrogen bonds with the target protein. The length and branching of the alkyl chain are critical determinants of potency and selectivity. In many enzyme inhibitor series, there is an optimal chain length, beyond which activity may decrease due to steric hindrance or unfavorable hydrophobic interactions.

Substitutions and Structural Elaboration on the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is a common motif in pharmacologically active molecules, and its modification is a central theme in medicinal chemistry to fine-tune activity and selectivity. drugbank.comresearchgate.netnih.gov The electronic properties and substitution pattern of this aromatic ring are crucial for target engagement.

SAR studies on related structures, such as 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines, demonstrate the importance of the dichlorophenyl moiety for potent biological activity. drugbank.com Altering the position and nature of the substituents on the phenyl ring can have profound effects. For example, moving the chlorine atoms or replacing them with other halogens (e.g., fluorine) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can modulate the electronic distribution of the ring and its interaction with the target.

Bioisosteric replacement is another common strategy. For example, the phenyl ring could be replaced with a heterocyclic ring system, such as pyridine (B92270) or thiophene, to improve properties like solubility or to introduce new interaction points. The synthesis of such analogs typically involves starting with the appropriately substituted aniline or employing cross-coupling reactions to introduce diversity late in the synthetic sequence.

Synthesis of Complex Hybrid Structures Incorporating the Carbamate Moiety

Molecular hybridization is a drug design strategy that covalently links two or more distinct pharmacophores into a single molecule. nih.govnih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, or a better resistance profile. nih.govnih.gov The N-(3,4-dichlorophenyl)carbamate core can serve as a key building block in the synthesis of such complex hybrid structures.

The synthesis of these hybrids requires versatile and divergent chemical routes. nih.gov For example, the carbamate's nitrogen or a functionalized position on the butyl chain or dichlorophenyl ring could be used as a point of attachment for a linker, which is then connected to a second pharmacophore. Common linking strategies involve forming amide, ester, or ether bonds.

For instance, a primaquine-chloroquine hybrid was synthesized by linking the two antimalarial pharmacophores through a piperazine (B1678402) linker, demonstrating how different functional groups can be used to connect molecular scaffolds. nih.gov Similarly, the N-(3,4-dichlorophenyl)carbamate moiety could be linked to other biologically active cores, such as quinazolinones or tropanes, which are known pharmacophores in various therapeutic areas. nih.govnih.gov The design of the linker is crucial, as its length and flexibility can significantly impact the ability of each pharmacophore to bind to its respective target.

Environmental Fate and Biotransformation Mechanisms of Carbamate Compounds

Hydrolytic Degradation Pathways

Hydrolysis is a key transformation process for carbamate (B1207046) compounds in the environment. It involves the cleavage of the ester or amide bond by a reaction with water, a process that can be either purely chemical (abiotic) or mediated by enzymes (biotic).

Chemical Hydrolysis in Aqueous Environments and Influence of pH

The chemical stability of butyl N-(3,4-dichlorophenyl)carbamate in aqueous environments is highly dependent on pH. Carbamate pesticides are generally susceptible to chemical breakdown through a process known as hydrolysis, which is significantly accelerated under alkaline conditions (pH > 7). The rate of this degradation reaction can increase approximately tenfold for every unit increase in pH.

Table 1: General Influence of pH on Carbamate Hydrolysis

| pH Condition | Relative Rate of Hydrolysis | Dominant Mechanism |

|---|---|---|

| Acidic (pH < 6) | Slow | Neutral Hydrolysis / Minimal Acid Catalysis |

| Neutral (pH 7) | Moderate | Neutral and Base-Catalyzed Hydrolysis |

| Alkaline (pH > 8) | Fast to Very Fast | Base-Catalyzed Hydrolysis (E1cB or BAC2) |

This table illustrates the general trend for carbamate pesticides, as specific half-life data for this compound at various pH levels are not available.

Enzymatic Hydrolysis by Microbial Communities and Plant Systems

Biotic degradation often plays a more significant role than chemical hydrolysis in the environmental fate of carbamates. mdpi.comresearchgate.net Both soil microorganisms and plant systems possess enzymes capable of catalyzing the hydrolysis of the carbamate bond. This enzymatic action is a crucial detoxification step. nih.gov

Microbial Systems: A diverse range of soil bacteria and fungi can utilize carbamates as a source of carbon and nitrogen. frontiersin.org The primary enzymes involved are hydrolases, specifically carboxylesterases and amidases, which cleave the ester linkage of the carbamate. nih.govfrontiersin.orgnih.gov Genera of bacteria such as Pseudomonas, Arthrobacter, and Acinetobacter have been reported to hydrolyze various carbamates. nih.govmdpi.comresearchgate.net This microbial action breaks the compound down into less toxic components. frontiersin.org

Hydrolysis Products and Subsequent Metabolic Processes

The initial hydrolysis of this compound, whether chemical or enzymatic, results in the cleavage of the carbamate ester bond. This reaction yields three primary products: butanol, carbon dioxide, and the aromatic amine 3,4-dichloroaniline (B118046) (3,4-DCA).

Figure 1: Hydrolysis of this compound

Where 'Ar' represents the dichlorinated benzene ring.

While butanol and carbon dioxide can be readily integrated into natural metabolic cycles, the fate of 3,4-dichloroaniline is of greater environmental concern due to its persistence and potential toxicity. nih.govresearchgate.net Microbial communities in soil and sediment are capable of degrading 3,4-DCA. researchgate.netnih.gov The degradation can proceed through several pathways, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of 4,5-dichlorocatechol . mdpi.com This intermediate is then subject to ring cleavage, ultimately leading to mineralization into carbon dioxide, water, and chloride ions. mdpi.comnih.gov In some soil environments, 3,4-DCA can also undergo modifications like formylation or acetylation and may form condensation products such as 3,3′,4,4′-tetrachloroazobenzene (TCAB). acs.orgchemicalbook.com

Oxidative Biotransformation Processes

In addition to hydrolysis, oxidative processes are a major route for the biotransformation of carbamate compounds. These reactions are primarily mediated by a versatile group of enzymes found in a wide range of organisms.

Role of Mixed-Function Oxidase (MFO) Enzyme Systems in Oxidation

The Mixed-Function Oxidase (MFO) system, particularly the cytochrome P450 (CYP) monooxygenases, is a key enzymatic system responsible for the oxidative metabolism of a vast array of foreign compounds (xenobiotics), including carbamate insecticides. nih.govacs.orgacs.org These enzymes are found in high concentrations in the liver of vertebrates but are also present in other organisms, including insects and microorganisms. nih.gov

The MFO system catalyzes reactions where one atom of molecular oxygen is incorporated into the substrate (in this case, this compound), while the other is reduced to water. nih.gov This process increases the water solubility of the compound, facilitating its excretion. Studies on various carbamates have confirmed that MFO systems are responsible for key metabolic reactions like hydroxylation and dealkylation. acs.orgbeyondpesticides.org

Aromatic Ring Hydroxylation and Dealkylation Reactions

The MFO system can modify the structure of this compound at two primary locations: the aromatic ring and the butyl side chain.

Aromatic Ring Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group directly onto the 3,4-dichlorophenyl ring. The MFO system first forms a highly reactive epoxide intermediate on the aromatic ring, which then rearranges to a more stable hydroxylated product. This hydroxylation increases the polarity of the molecule, making it more susceptible to further metabolism and excretion.

Dealkylation and Side-Chain Oxidation: The butyl group attached to the carbamate's oxygen atom is also a target for oxidative attack by MFOs. This can occur via several mechanisms:

Hydroxylation: A hydroxyl group can be added at various positions along the butyl chain (e.g., at the ω-1 or ω-carbon), creating hydroxylated metabolites.

Oxidation: The hydroxylated butyl group can be further oxidized to form aldehydes, ketones, or carboxylic acids. nih.gov

O-Dealkylation: While less common for this structure compared to N-dealkylation in other compounds, oxidative cleavage of the butyl group is a potential metabolic pathway, leading to the formation of a carbamic acid derivative which would be unstable.

These oxidative reactions, summarized in the table below, represent critical biotransformation pathways that reduce the toxicity and environmental persistence of the parent carbamate compound.

Table 2: Potential Oxidative Biotransformation Reactions for this compound

| Reaction Type | Site of Action | Description | Primary Enzyme System |

|---|---|---|---|

| Aromatic Hydroxylation | 3,4-Dichlorophenyl Ring | Addition of a hydroxyl (-OH) group to the benzene ring. | Cytochrome P450 (MFO) |

| Alkyl Chain Hydroxylation | Butyl Group | Addition of a hydroxyl (-OH) group to the carbon chain. | Cytochrome P450 (MFO) |

| Alkyl Chain Oxidation | Hydroxylated Butyl Group | Further oxidation to form aldehydes or carboxylic acids. | Cytochrome P450 / Dehydrogenases |

Conjugation Pathways in Biological Systems

Following Phase I oxidation, the resulting metabolites, as well as the parent compound if it contains a suitable functional group, undergo Phase II conjugation reactions. These processes further increase water solubility and facilitate excretion.

In mammals, several conjugation pathways are prominent for the detoxification of carbamates.

Glucuronide and Sulfate Conjugation: Studies on the closely related compound methyl N-(3,4-dichlorophenyl)carbamate (Swep) have shown that in mice, it is metabolized into water-soluble substances that are conjugated with glucuronic acid and sulfuric acid before being excreted in the urine. nih.gov It is highly probable that this compound follows a similar pathway. Hydroxylated metabolites formed during Phase I oxidation provide the necessary functional groups for conjugation with UDP-glucuronic acid (catalyzed by UDP-glucuronosyltransferases) or 3'-phosphoadenosine-5'-phosphosulfate (catalyzed by sulfotransferases). These conjugation reactions are major detoxification routes for many xenobiotics. researchgate.netnih.gov

Mercapturic Acid Conjugates: The mercapturic acid pathway is a major detoxification route for electrophilic compounds, involving initial conjugation with glutathione (GSH), followed by enzymatic processing to form a final N-acetylcysteine (mercapturic acid) conjugate that is excreted in urine. nih.govresearchgate.net However, research on the carbamate insecticide carbaryl indicated no evidence of GSH or mercapturic acid conjugate formation in either in vitro or in vivo studies. nih.gov This suggests that while it is a major pathway for some xenobiotics, it may not be a significant route for all carbamates, and its relevance to this compound would require specific investigation. nih.govnih.gov

Plants metabolize carbamates through pathways that are analogous to those in mammals, but with distinct conjugation products. Tolerant plant species often detoxify carbamate herbicides by forming water-soluble conjugates. ucanr.edu Instead of glucuronides and sulfates, plants primarily utilize sugars like glucose to form glycoside conjugates. ucanr.edu Hydroxylated metabolites of this compound can be conjugated with glucose to form O-glucosides. This process sequesters the herbicide in the vacuole or cell wall, rendering it inactive. Phosphate conjugation is another, though less common, pathway observed in plant metabolism for xenobiotics.

Environmental Transport and Distribution Dynamics

The movement and distribution of this compound in the environment are dictated by its physicochemical properties and interactions with soil and water.

The mobility of a pesticide in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This is quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.com

Sorption and Adsorption: Carbamate herbicides like this compound, which are non-ionic, primarily bind to the organic matter fraction of the soil. ucanr.edu A higher Koc value indicates stronger adsorption and less mobility. chemsafetypro.comucanr.edu The log Kow (octanol-water partition coefficient) for the related compound Swep is 3.32, suggesting a moderate potential for sorption to soil organic carbon. nih.gov Compounds with strong adsorption are less available for leaching but may be more persistent as they are protected from microbial degradation. orst.edu

Leaching Potential: Leaching is the downward movement of a substance through the soil profile with water. Pesticides with low Koc values and high water solubility are more prone to leaching, which can lead to groundwater contamination. orst.eduresearchgate.net While specific data for this compound is limited, related carbamates are generally considered to have low to moderate mobility. ucanr.edu For instance, the carbamate CIPC is reported to be highly resistant to leaching. ucanr.edu The potential for leaching is therefore dependent on soil type, with sandy soils (low organic matter) posing a higher risk than clay or loam soils (high organic matter). ucanr.edunih.gov

Table 1: Factors Influencing Soil Mobility of Carbamate Herbicides

| Parameter | Definition | Impact on this compound Mobility |

|---|---|---|

| Koc (Soil Organic Carbon-Water Partition Coefficient) | Measures the tendency of a chemical to bind to organic matter in soil. | A higher Koc value leads to stronger binding and reduced leaching potential. |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Higher solubility can increase the potential for leaching and runoff. |

| Soil Organic Matter Content | The percentage of organic material in the soil. | Higher organic matter content increases adsorption and reduces mobility. |

| Soil Texture (Clay vs. Sand) | The proportion of sand, silt, and clay particles in the soil. | Clay soils have more binding sites and reduce mobility compared to sandy soils. |

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This potential is largely determined by the compound's vapor pressure and its Henry's Law Constant.

Vapor Pressure: This property indicates the tendency of a solid or liquid to become a gas. The related compound Swep is a solid with a relatively low estimated vapor pressure (1.4 x 10⁻³ mm Hg), suggesting it is not expected to volatilize significantly from dry soil surfaces. nih.gov

Henry's Law Constant (KH): This constant describes the partitioning of a chemical between air and water at equilibrium. A low KH value indicates that the substance prefers to remain in the water phase rather than volatilizing into the air. ladwp.com The estimated Henry's Law constant for Swep is very low (1.2 x 10⁻⁸ atm-cu m/mole), indicating that volatilization from moist soil or water surfaces is not an important environmental fate process. nih.gov Given the structural similarity, this compound is also expected to have a low potential for volatilization.

Photodegradation and Photodecomposition Mechanisms in Environmental Matrices

Photodegradation, or photolysis, is a critical abiotic process that contributes to the transformation of carbamate pesticides in the environment, particularly in aqueous systems and on soil surfaces. This process involves the breakdown of chemical compounds by light energy, primarily from the ultraviolet (UV) spectrum of sunlight. The rate and pathway of photodegradation are influenced by several factors, including the chemical structure of the carbamate, the intensity and wavelength of light, and the presence of photosensitizing agents in the environmental matrix.

For N-phenylcarbamates like this compound, the primary photochemical reaction is the cleavage of the carbamate or amide bond. In the case of the structurally similar herbicide propanil (N-(3,4-dichlorophenyl)propanamide), photolysis in water has been shown to be a relatively slow process in the absence of photosensitizers researchgate.net. However, under simulated sunlight, its degradation is more significant, with a reported photolysis half-life of 12-13 hours nih.gov.

The photodegradation of diuron (B1670789) [3-(3,4-dichlorophenyl)-1,1-dimethylurea], another related compound, is also influenced by environmental conditions. In river water, the half-life of diuron under natural sunlight has been observed to range from 9 to 38 days researchgate.net. The presence of substances like nitrate and dissolved organic matter can accelerate photodegradation through the generation of reactive oxygen species, such as hydroxyl radicals jst.go.jp. Advanced oxidation processes, which generate these radicals, have been shown to significantly enhance the degradation of diuron nih.gov.

The primary photodecomposition pathway for these dichlorophenyl-containing compounds typically involves the cleavage of the bond linking the phenyl ring to the rest of the molecule, leading to the formation of 3,4-dichloroaniline (3,4-DCA) as a major intermediate nih.govresearchgate.net. Subsequent photodegradation of 3,4-DCA can then occur. The photodecomposition of propanil, for instance, leads to the formation of 3,4-DCA, which is of environmental concern due to its potential toxicity unito.it.

| Compound (Analogous to this compound) | Environmental Matrix | Half-life (t½) | Key Photodegradation Products |

|---|---|---|---|

| Diuron | River Water (Natural Sunlight) | 9 - 38 days researchgate.net | 3,4-dichloroaniline (3,4-DCA) |

| Propanil | Water (Simulated Sunlight) | 12 - 13 hours nih.gov | 3,4-dichloroaniline (3,4-DCA) |

Microbial Ecology and Adaptation in Carbamate Biodegradation

The biodegradation of carbamate pesticides is a crucial process for their removal from soil and water environments, and it is primarily driven by microbial activity. Soil microorganisms, including bacteria and fungi, can utilize carbamates as a source of carbon and nitrogen, leading to their breakdown and potential mineralization. The microbial communities in environments repeatedly exposed to these herbicides can adapt, leading to enhanced degradation rates.

For phenylurea herbicides like linuron and diuron, which are structurally similar to this compound, microbial degradation is the principal dissipation pathway in soil epa.govoup.com. The initial and rate-limiting step in the biodegradation of these compounds is the enzymatic hydrolysis of the carbamate or urea (B33335) linkage. This reaction is catalyzed by hydrolase enzymes, such as amidases, which cleave the molecule to produce 3,4-dichloroaniline (3,4-DCA) and other metabolites nih.govresearchgate.net.

A diverse range of microorganisms capable of degrading dichlorophenyl-containing herbicides have been isolated from contaminated soils. Bacterial genera such as Arthrobacter, Bacillus, Pseudomonas, Variovorax, and Sphingomonas have been identified as key players in the degradation of linuron and diuron oup.comnih.govbiooekonomie.de. For example, Variovorax sp. strain SRS16 is known to completely mineralize linuron, utilizing it as a sole carbon and nitrogen source nih.gov. Fungi, including species of Aspergillus and Fusarium, have also been shown to be involved in the degradation of propanil iosrjournals.org.

The repeated application of these herbicides can lead to the adaptation of microbial communities. Soils with a history of linuron or diuron application often exhibit enhanced degradation rates compared to unexposed soils nih.gov. This adaptation is due to the selection and proliferation of microbial populations that possess the necessary catabolic genes for the degradation of these compounds.

The primary metabolite, 3,4-DCA, is also subject to microbial degradation, although it can be more persistent than the parent compound. Several bacterial strains, including species of Acinetobacter, Pseudomonas, and Rhodococcus, have been shown to degrade 3,4-DCA nih.govresearchgate.netnih.gov. The degradation of 3,4-DCA typically proceeds through hydroxylation of the aromatic ring by dioxygenase enzymes, followed by ring cleavage nih.govresearchgate.net.

| Analogous Compound | Microorganism(s) | Key Enzymes | Primary Degradation Product |

|---|---|---|---|

| Linuron | Variovorax sp., Bacillus sphaericus, Arthrobacter globiformis oup.comnih.govnih.gov | Amidase, Hydrolase oup.comnih.gov | 3,4-dichloroaniline (3,4-DCA) nih.gov |

| Diuron | Arthrobacter sp., Actinomycetes nih.govnih.gov | Hydrolase researchgate.net | 3,4-dichloroaniline (3,4-DCA) researchgate.net |

| Propanil | Fusarium sp., Aspergillus sp., Pseudomonas sp., Rhodococcus sp. iosrjournals.orgnih.gov | Amidase iosrjournals.org | 3,4-dichloroaniline (3,4-DCA) nih.gov |

| 3,4-dichloroaniline (3,4-DCA) | Acinetobacter soli, Pseudomonas fluorescens nih.govresearchgate.net | Dioxygenase, Dehydrogenase nih.gov | 4,5-dichlorocatechol nih.gov |

Molecular Mechanisms of Action and Biochemical Interactions

Acetylcholinesterase Inhibition by Carbamate (B1207046) Esters

Carbamate esters, including butyl N-(3,4-dichlorophenyl)carbamate, are recognized for their inhibitory effects on acetylcholinesterase (AChE), an essential enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE by carbamates is a well-characterized process that leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of acetylcholine receptors. researchgate.netresearchgate.net

The inhibition of acetylcholinesterase by carbamate esters is a multi-step process, often described as pseudo-irreversible. nih.gov The initial step involves the formation of a reversible enzyme-inhibitor complex, similar to the Michaelis-Menten complex formed with substrates. Following this, the carbamate acts as a substrate for the enzyme, leading to the transfer of the carbamoyl (B1232498) group to the catalytic serine residue in the active site of AChE. This step, known as carbamoylation, results in an inactive, carbamoylated enzyme and the release of the alcohol or phenol (B47542) leaving group. nih.gov

The inactivation of the enzyme is not permanent. The carbamoylated enzyme can undergo hydrolysis, a process called decarbamoylation, which regenerates the active enzyme. However, this reactivation step is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis. The rates of carbamoylation (kᵢ) and decarbamoylation (kᵣ) are critical determinants of the potency and duration of AChE inhibition. nih.gov The structure of the carbamate, particularly the substituents on the nitrogen atom, plays a crucial role in these kinetics. For instance, the size of the N-alkyl substituent can influence the rate of carbamoylation, with a delicate balance between the length of the residue and its rotational freedom affecting the inhibition kinetics. nih.gov

Table 1: Kinetic Parameters of Acetylcholinesterase Inhibition by Carbamates Note: The data presented below is illustrative of general carbamate-AChE kinetics and not specific to this compound.

| Carbamate Type | Carbamoylation Rate (kᵢ) | Decarbamoylation Rate (kᵣ) | Inhibition Type |

|---|---|---|---|

| N-methyl carbamates | High | Slow | Pseudo-irreversible |

| N-ethyl carbamates | Low | Slow | Pseudo-irreversible |

| N-hexyl carbamates | High | Slow | Pseudo-irreversible |

By inhibiting acetylcholinesterase, carbamate esters effectively increase the concentration and duration of action of acetylcholine in the synaptic cleft. researchgate.net This leads to a potentiation of cholinergic neurotransmission throughout the central and peripheral nervous systems. The cholinergic system is integral to a wide range of physiological functions, including muscle contraction, glandular secretion, heart rate regulation, and cognitive processes such as learning and memory.

The overstimulation of muscarinic and nicotinic acetylcholine receptors, due to the accumulation of acetylcholine, is the primary mechanism behind the physiological effects of carbamate exposure. researchgate.netnih.gov This modulation of the cholinergic nervous system is the basis for the use of carbamate compounds as insecticides and, in some cases, as therapeutic agents. nih.govresearchgate.net For example, controlled inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov

Receptor Binding and Signaling Pathway Modulation

Beyond its effects on acetylcholinesterase, the chemical structure of this compound and its analogs suggests potential interactions with various receptor systems, including opioid and dopamine (B1211576) receptors.

The 3,4-dichlorophenyl moiety present in this compound is a key structural feature found in several potent kappa-opioid receptor (KOR) ligands. The kappa-opioid receptor is a G protein-coupled receptor involved in pain perception, mood, and addiction. mdpi.com

Notably, the selective KOR agonist U-50,488 contains a 2-(3,4-dichlorophenyl)-N-methyl-acetamide structure. nih.gov Similarly, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl] acetamide (DIPPA) is another compound with this core structure that exhibits transient KOR agonist effects followed by long-lasting antagonist activity. mdpi.comnih.gov The structural similarity of the N-(3,4-dichlorophenyl) group in these compounds to that in this compound suggests that the latter may also possess affinity for the kappa-opioid receptor, potentially acting as an agonist or antagonist.

Structural analogues of this compound have been investigated for their affinity at other opioid receptor subtypes, such as the mu-opioid receptor (MOR), which is the primary target for many opioid analgesics. Studies on phenyl carbamates derived from morphinans have demonstrated that these compounds can exhibit high, subnanomolar binding affinities at both mu and kappa receptors. This indicates that the carbamate functional group, in conjunction with appropriate ring systems, can be a key pharmacophore for MOR binding.

The sigma-1 receptor, a unique intracellular chaperone protein, has also been explored as a potential target for related compounds. While originally misclassified as an opioid receptor, it is now known to be distinct. It binds a wide array of structurally diverse ligands. Haloperidol, a butyrophenone with a dichlorophenyl moiety, is a known sigma-1 receptor antagonist. While direct binding data for dichlorophenyl carbamates at the sigma-1 receptor is not extensively documented, the structural overlap with known ligands suggests a potential for interaction.

Recent drug design strategies have focused on creating multi-target ligands that can modulate multiple proteins involved in a disease state. One such approach has been the development of dual modulators of the dopamine D3 receptor (D3R) and fatty acid amide hydrolase (FAAH). nih.govnih.govnih.gov D3R is implicated in reward and motivation, making it a target for addiction therapies, while FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. nih.gov

Research has shown that O-biphenyl carbamates, which are structurally related to phenyl carbamates, can be designed to act as potent D3R partial agonists and FAAH inhibitors. nih.govmdpi.com In these molecules, a biphenyl carbamate moiety serves as the FAAH-inhibiting pharmacophore, while a separate arylpiperazine portion of the molecule engages the D3R. nih.gov This dual activity is being explored for the treatment of nicotine addiction, as both the dopaminergic and endocannabinoid systems are involved in this disorder. The multitarget-directed ligand approach with these carbamate structures has yielded compounds with balanced, nanomolar affinities for both D3R and FAAH. nih.govmdpi.com

Table 2: Receptor Binding Affinities of Structurally Related Compounds Note: The data presented is for structural analogues and not the subject compound itself. It serves to illustrate the potential receptor interactions of this chemical class.

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Activity |

|---|---|---|---|

| Phenyl carbamates of morphinans | Mu-Opioid Receptor | Subnanomolar | High Affinity Ligand |

| Phenyl carbamates of morphinans | Kappa-Opioid Receptor | Subnanomolar | High Affinity Ligand |

| 2-(3,4-dichlorophenyl)acetamides | Kappa-Opioid Receptor | High | Agonist/Antagonist |

| Biphenyl Carbamates | Dopamine D3 Receptor | Nanomolar | Partial Agonist |

| Biphenyl Carbamates | Fatty Acid Amide Hydrolase | Nanomolar | Inhibitor |

Binding Affinity with Diverse Biological Targets

Detailed experimental data on the binding affinity of this compound with a diverse range of specific biological targets are not extensively documented in publicly available scientific literature. As a member of the carbamate class of compounds, its primary mechanism of action is generally associated with the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. Carbamate insecticides function by reversibly carbamylating the serine hydroxyl group in the active site of acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine. nih.govnih.govnih.govsemanticscholar.orgwikipedia.orgresearchgate.net The affinity for this target is a key determinant of their insecticidal activity.

A structurally related compound, methyl N-(3,4-dichlorophenyl)carbamate (Swep), was formerly used as a herbicide. nih.gov This suggests that for certain phenylcarbamates, the biological targets may extend beyond acetylcholinesterase to include enzymes or proteins specific to plants. For instance, some carbamate herbicides are known to inhibit enzymes involved in photosynthesis or other essential plant metabolic pathways. The specific binding interactions of this compound with such plant-specific targets have not been characterized in the available literature.

Enzyme-Target Interactions and Ligand-Binding Studies

The interaction of carbamates with their primary enzyme target, acetylcholinesterase, is well-characterized at a general level. The carbamate moiety acts as a "slow-turnover" substrate for the enzyme. nih.gov The interaction involves the formation of a carbamoylated enzyme intermediate, which is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. researchgate.net This leads to a temporary inactivation of the enzyme.

Molecular Docking and Computational Approaches to Active Site Interactions

Specific molecular docking and computational studies for this compound are not described in the reviewed scientific literature. However, computational methods are frequently employed to understand the interactions of carbamates with the active site of acetylcholinesterase.

A typical molecular docking study would involve the following conceptual steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and energy-minimized. The crystal structure of the target enzyme, such as acetylcholinesterase from a relevant species, would be obtained from a protein database.

Docking Simulation: The ligand would be docked into the active site of the enzyme using specialized software. The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and contains a catalytic triad (serine, histidine, and glutamate) and an anionic subsite that binds the quaternary ammonium group of acetylcholine.

Analysis of Binding Modes: The simulation would predict the most favorable binding poses of the molecule within the active site. Key interactions that would be analyzed include:

The orientation of the carbamate group relative to the catalytic serine residue.

Hydrogen bonding between the carbamate and amino acid residues in the active site.

Hydrophobic interactions between the 3,4-dichlorophenyl ring and the butyl group with nonpolar residues lining the active site gorge.

The role of the chlorine atoms in directing the binding orientation and contributing to binding affinity through halogen bonding or other interactions.

Without specific studies, a hypothetical binding mode can be inferred from the general mechanism of carbamate insecticides. The dichlorophenyl group would likely occupy a hydrophobic region of the active site, while the carbamate ester would be positioned near the catalytic serine for the carbamylation reaction to occur.

Interactive Data Table: Hypothetical Key Interactions in Molecular Docking

| Interacting Part of Ligand | Potential Interacting Residue(s) in Acetylcholinesterase | Type of Interaction |

| Carbonyl oxygen of carbamate | Amino acids of the oxyanion hole | Hydrogen Bonding |

| NH group of carbamate | Histidine of the catalytic triad | Hydrogen Bonding |

| 3,4-Dichlorophenyl ring | Aromatic residues (e.g., Tryptophan, Tyrosine) | π-π Stacking, Hydrophobic Interactions |

| Butyl chain | Aliphatic residues (e.g., Leucine, Isoleucine) | Hydrophobic Interactions |

Structure-Based Ligand Design and Optimization

There is no specific information available in the searched literature regarding the structure-based ligand design and optimization of this compound. This process typically involves using the three-dimensional structure of the target protein to design or modify ligands with improved binding affinity, selectivity, and pharmacokinetic properties.

For a compound like this compound, a structure-based design approach, informed by the crystal structure of acetylcholinesterase, could conceptually be used to:

Modify the Phenyl Ring Substituents: The position and nature of the substituents on the phenyl ring could be altered to enhance interactions with specific pockets within the enzyme's active site. For example, replacing the chlorine atoms with other groups could modulate the compound's electronic properties and steric fit.

Vary the Alcohol Moiety: The length and branching of the butyl chain could be modified to optimize hydrophobic interactions within the active site gorge.

Alter the Carbamate Linker: While the carbamate group is essential for the mechanism of action against acetylcholinesterase, modifications to this linker could be explored to fine-tune reactivity and selectivity.

The goal of such optimization would be to design new analogs with potentially higher potency, greater selectivity for the target enzyme over other enzymes, or improved metabolic stability.

Analytical Methodologies for Detection and Characterization of Butyl N 3,4 Dichlorophenyl Carbamate and Its Metabolites

Chromatographic Techniques for Carbamate (B1207046) Analysis

Chromatography is a fundamental tool for separating carbamates from complex sample matrices prior to their detection and quantification. The choice of technique often depends on the compound's volatility and thermal stability.

Gas chromatography is a powerful technique for analyzing volatile or semi-volatile compounds. However, many N-methylcarbamates, including N-arylcarbamates, are thermally labile and can decompose in the hot GC injector or column, making direct analysis challenging. scispec.co.thjircas.go.jp To overcome this, derivatization is often employed to convert the carbamates into more stable and volatile compounds suitable for GC analysis. jircas.go.jp

For halogenated compounds like butyl N-(3,4-dichlorophenyl)carbamate, the Electron Capture Detector (ECD) is particularly effective. The ECD is highly sensitive to compounds containing electronegative atoms such as chlorine, making it an excellent choice for trace analysis. cdc.govthermofisher.com The presence of two chlorine atoms on the phenyl ring of the target compound enhances its ECD response. thermofisher.com

Mass Spectrometry (MS) coupled with GC (GC-MS) offers both high sensitivity and structural confirmation. nih.gov In GC-MS, the analyte is separated by the GC and then ionized, and the resulting fragments are detected by the mass spectrometer. This provides a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. For complex matrices, tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and sensitivity by reducing background noise. scispec.co.th

Table 1: Typical GC Conditions for Carbamate Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | youngin.com |

| Injector Temperature | 250 °C (often with derivatization for carbamates) | scispec.co.th |

| Carrier Gas | Helium or Nitrogen, constant flow (~1 mL/min) | thermofisher.com |

| Oven Program | Initial temp 70-120°C, ramped to 300-320°C | scispec.co.thnih.gov |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | thermofisher.comnih.gov |

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of many thermally unstable compounds, including carbamate pesticides. scispec.co.ths4science.at It separates compounds in a liquid mobile phase using a solid stationary phase, avoiding the high temperatures that can cause degradation in GC.

Reversed-phase HPLC, typically using a C18 column, is the most common mode for carbamate analysis. sepscience.comunito.it A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is used to elute the compounds from the column. epa.govaustinpublishinggroup.com

Ultraviolet (UV) detection is a common and cost-effective detection method for HPLC. epa.gov Aromatic compounds like this compound contain a chromophore (the dichlorophenyl ring) that absorbs UV light, allowing for its detection. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity. sepscience.com

For more definitive identification and higher sensitivity, especially in complex samples, HPLC coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is used. sepscience.comunito.it These techniques provide molecular weight and structural information, which is invaluable for confirming the identity of the analyte and its metabolites.

Table 2: Typical HPLC Conditions for Carbamate Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm particle size | s4science.at |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | s4science.atepa.gov |

| Flow Rate | 0.8 - 1.0 mL/min | s4science.at |

| Detection | UV Absorbance (e.g., 220 nm) or Mass Spectrometry (MS, MS/MS) | sepscience.com |

| Injection Volume | 10 - 100 µL | s4science.atepa.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative identification and separation of compounds. analyticaltoxicology.com It is often used as a screening method in toxicological analysis and to monitor the progress of chemical reactions. researchgate.netresearchgate.net

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica gel (for normal-phase) or chemically modified silica (for reversed-phase). analyticaltoxicology.com The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, resulting in separation. analyticaltoxicology.com

After development, the separated spots are visualized. For compounds that are not naturally colored, various visualization techniques can be used, such as viewing under UV light if the compound is fluorescent or absorbs UV, or by spraying the plate with a chromogenic reagent that reacts with the carbamates to produce colored spots. researchgate.netresearchgate.net One such method involves alkaline hydrolysis of the carbamate to its corresponding phenol (B47542), which then reacts with a reagent like Folin-Ciocalteu reagent to produce a colored product. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. They are used to confirm the identity of synthesized compounds and to characterize metabolites and degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. epa.govnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the butyl chain (CH₃, CH₂, CH₂, and O-CH₂) and the protons on the dichlorophenyl ring.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The spectrum for this compound would show separate signals for each unique carbon atom in the butyl group, the carbamate carbonyl group, and the dichlorophenyl ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | ¹H | ~7.0 - 7.6 | Signals for the 3 protons on the dichlorophenyl ring. |

| N-H | ¹H | ~6.5 - 8.5 | Broad singlet, position can vary. |

| O-CH₂ | ¹H | ~4.1 - 4.3 | Triplet, adjacent to ester oxygen. |

| Butyl CH₂ | ¹H | ~1.4 - 1.7 | Multiplets for the two internal methylene groups. |

| Butyl CH₃ | ¹H | ~0.9 - 1.0 | Triplet, terminal methyl group. |

| C=O (Carbamate) | ¹³C | ~152 - 155 | Carbonyl carbon. |

| Aromatic C-Cl & C-N | ¹³C | ~130 - 140 | Carbons directly attached to Cl and N. |

| Aromatic C-H | ¹³C | ~118 - 130 | Protonated aromatic carbons. |

| O-CH₂ | ¹³C | ~65 - 68 | Carbon adjacent to ester oxygen. |

| Butyl CH₂ | ¹³C | ~19 - 31 | Internal and terminal carbons of the butyl chain. |

| Butyl CH₃ | ¹³C | ~13 - 14 | Terminal methyl carbon. |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. vscht.cz When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of these absorption frequencies, which are characteristic of the different types of bonds and functional groups.

For this compound, IR spectroscopy can confirm the presence of key functional groups such as the N-H bond of the carbamate, the C=O (carbonyl) group, the C-O bonds, and the aromatic ring.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide/Carbamate) | Stretching | ~3200 - 3400 | rsc.org |

| C-H (Alkyl) | Stretching | ~2850 - 3000 | vscht.cz |

| C=O (Carbamate) | Stretching | ~1700 - 1730 | rsc.org |

| C=C (Aromatic) | Stretching | ~1450 - 1600 | mdpi.com |

| C-O (Ester-like) | Stretching | ~1200 - 1250 | rsc.org |

| C-N | Stretching | ~1200 - 1350 | rsc.org |

| C-Cl | Stretching | ~600 - 800 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. It provides precise information on the molecular weight of the parent compound and generates characteristic fragmentation patterns that serve as a molecular fingerprint.

The molecular formula for this compound is C₁₁H₁₃Cl₂NO₂. Its exact monoisotopic mass is 261.03235 Da. uni.luuni.lu In mass spectrometric analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. Common ionization techniques include electrospray ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and electron ionization (EI) for gas chromatography-mass spectrometry (GC-MS).

Under ESI conditions, this compound typically forms protonated molecules [M+H]⁺ with an m/z of 262.03963, or adducts with other ions present in the mobile phase, such as sodium [M+Na]⁺ (m/z 284.02157) or ammonium [M+NH₄]⁺ (m/z 279.06617). uni.luuni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed at an m/z of 260.02507. uni.luuni.lu

The fragmentation pattern is crucial for structural confirmation. While specific fragmentation data for this compound is not widely published, the fragmentation of related N-phenyl carbamates is well-documented. A primary fragmentation pathway involves the cleavage of the carbamate bond. For the related compound methyl N-(3,4-dichlorophenyl)carbamate (Swep), GC-MS analysis shows major fragment ions at m/z 187 and 189. nih.gov These correspond to the 3,4-dichlorophenylisocyanate ion, indicating the loss of the alkoxy group. A similar pathway is expected for the butyl analogue, involving the loss of the butoxy group.

Interactive Table: Predicted m/z Values for this compound Adducts

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 262.03963 |

| [M+Na]⁺ | 284.02157 |

| [M-H]⁻ | 260.02507 |

| [M+NH₄]⁺ | 279.06617 |

| [M+K]⁺ | 299.99551 |

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical for the accurate and sensitive determination of this compound in complex matrices, particularly environmental samples where it may be present at trace levels. The primary goals are to isolate the analyte from interfering substances, concentrate it to a detectable level, and convert it into a form suitable for the chosen analytical instrument.

Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of carbamate pesticides from aqueous samples like groundwater and wastewater. epa.gov The method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material, typically packed in a cartridge or embedded in a disk.

For carbamates such as this compound, reversed-phase sorbents like C18-bonded silica are commonly employed. weber.hucmu.ac.th The general SPE procedure involves several steps:

Conditioning: The sorbent is pre-treated with a solvent like methanol, followed by water, to activate the stationary phase and ensure reproducible retention. weber.hu

Loading: The aqueous sample, often acidified to a pH < 2 to improve the recovery of certain compounds, is passed through the SPE cartridge. weber.hu The target analyte is retained on the sorbent while more polar matrix components pass through.

Washing: The sorbent is washed with a weak solvent to remove any remaining interferences that may have been retained.

Elution: A small volume of a strong organic solvent or solvent mixture, such as acetone and n-hexane, is used to desorb the analyte from the sorbent, resulting in a concentrated and purified extract. weber.hu

The selection of the sorbent material and elution solvent is crucial and depends on the specific properties of the analyte and the sample matrix. researchgate.net Porous organic polymers have also been successfully used as adsorbents for the extraction of carbamate pesticides from various liquid samples. nih.gov

Interactive Table: Typical SPE Parameters for Carbamate Analysis

| SPE Step | Parameter | Example | Rationale |

| Sorbent | Material | C18-bonded silica | Effective retention of moderately nonpolar compounds like carbamates from aqueous matrices. weber.hucmu.ac.th |

| Sample | Pre-treatment | Acidification (pH < 2) | Improves recovery and retention of certain analytes on the sorbent. weber.hu |

| Elution | Solvent | Acetone:n-hexane (1:1) | Efficiently desorbs the analyte from the sorbent. weber.hu |

| Elution | Volume | 10 mL | Provides a concentrated extract suitable for subsequent analysis. weber.hu |

Many N-aryl carbamates, including this compound, are thermally labile. This instability poses a significant challenge for analysis by gas chromatography (GC), as high temperatures in the injector port and column can cause the molecule to decompose, leading to inaccurate quantification and poor sensitivity. scispec.co.th Derivatization is a chemical modification technique used to convert the thermally unstable carbamate into a more volatile and thermally stable derivative suitable for GC analysis.

One common approach is flash alkylation (e.g., methylation) in the GC injection port. scispec.co.th This is achieved by co-injecting the sample with a derivatizing agent. Another effective method involves derivatization with reagents like heptafluorobutyric anhydride (HFBA). researchgate.netnih.gov This reaction, which can be performed in an organic solvent or using supercritical fluid carbon dioxide (SC-CO₂), converts the carbamate into a stable, fluorinated derivative. researchgate.netnih.gov These derivatives are not only more stable at high temperatures but also exhibit excellent sensitivity when analyzed by GC with an electron capture detector (GC-ECD) or by GC-MS. researchgate.netnih.gov

To improve efficiency, throughput, and reproducibility, many analytical laboratories employ automated platforms and online systems for the analysis of carbamates. These systems integrate sample preparation steps directly with the analytical instrument, minimizing manual intervention.

Online SPE coupled with liquid chromatography (LC) is a powerful configuration. In this setup, the water sample is directly injected into the system, where it passes through a small SPE cartridge for automated extraction and concentration. The retained analytes are then automatically eluted from the cartridge and transferred to the LC column for separation and subsequent detection, often by mass spectrometry (LC-MS). researchgate.net This approach is particularly valuable for high-throughput monitoring of environmental water samples.

Another automated technique involves post-column derivatization following HPLC separation. zefsci.com In this method, the carbamates are separated by HPLC and then hydrolyzed online to form an amine. This amine subsequently reacts with a reagent like o-phthalaldehyde (OPA) to produce a highly fluorescent derivative, which is then detected by a fluorescence detector. nih.govzefsci.com This provides high sensitivity and selectivity for carbamate pesticides. zefsci.com

Structure Activity Relationship Sar and Rational Design Principles of N 3,4 Dichlorophenyl Carbamates

Correlating Chemical Structure with Biological and Biochemical Activity

The biological and biochemical activity of N-(3,4-dichlorophenyl)carbamates is intricately linked to their chemical structure. Modifications to various parts of the molecule, including substitutions on the nitrogen and oxygen atoms of the carbamate (B1207046) group, the stereochemical arrangement of atoms, and the pattern of halogenation on the phenyl ring, can profoundly influence the compound's interaction with biological targets.

Influence of N- and O-Substitutions on Receptor Affinity and Enzyme Inhibition

The carbamate moiety is a critical pharmacophore whose substitutions on both the nitrogen (N) and oxygen (O) atoms offer significant opportunities to modulate biological properties. acs.org The nature of the alkyl or aryl group attached to the carbamate oxygen (the 'O-substitution,' such as the butyl group in the title compound) and any substitutions on the nitrogen atom (the 'N-substitution') can dramatically alter receptor affinity and the ability to inhibit enzymes.

Generally, the carbamate functional group is valued in medicinal chemistry for its chemical stability and its ability to enhance permeability across cell membranes. acs.org The electronic properties and steric bulk of the O- and N-substituents can influence how the molecule fits into a binding pocket and its hydrogen bonding capabilities. acs.org For instance, in a series of O-aromatic N,N-disubstituted carbamates designed as cholinesterase inhibitors, the nature of the N-substituents (e.g., dimethyl, diphenyl, N-methyl-N-phenyl) had a discernible impact on inhibitory activity against butyrylcholinesterase (BChE). mdpi.com Specifically, replacing one N-methyl group with a phenyl group was found to increase the inhibitory activity. mdpi.com

In a different class of compounds, N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, which are selective dopamine (B1211576) D3 receptor ligands, the amide group (structurally related to carbamates) was found to be important for high D3 receptor binding affinity. nih.gov When the amide was replaced with a methyleneamine linker, the D3 receptor binding affinity was substantially decreased, highlighting the critical role of the carbonyl group in receptor interaction. nih.gov These findings suggest that the size, shape, and electronic nature of the ester group (O-substitution) in compounds like butyl N-(3,4-dichlorophenyl)carbamate are crucial for target engagement.

| Substitution Site | Type of Substitution | Observed Effect on Bioactivity | Example Class of Compounds |

|---|---|---|---|

| N-Substitution (Carbamate) | Replacement of N-methyl with N-phenyl | Increased inhibitory activity against BChE mdpi.com | O-Aromatic N,N-disubstituted carbamates mdpi.com |

| Linker Moiety (Amide vs. Amine) | Replacement of amide with methyleneamine | Substantial decrease in D3 receptor binding affinity nih.gov | N-(dichlorophenyl)piperazinyl-butyl-arylcarboxamides nih.gov |

Stereochemical Considerations in Bioactivity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity and selectivity of chiral compounds. nih.govnih.gov For molecules that can exist as different stereoisomers (enantiomers or diastereomers), it is common for one isomer to exhibit significantly greater activity than the others. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

In a study on derivatives of 3-Br-acivicin, a chiral natural product, the stereochemistry was found to be a key driver for potency. nih.gov The different isomers displayed significant differences in antimalarial activity, which was attributed to a potential stereoselective uptake mechanism and stereospecific interactions with the target enzyme. nih.govnih.gov Molecular modeling revealed that specific structural and stereochemical features were required for an efficient and irreversible covalent binding to the enzyme's active site. nih.gov

While this compound itself is not chiral, the principles of stereochemistry become critical when more complex substituents are introduced at either the N- or O-position, creating a chiral center. For such analogues, the spatial orientation of the substituents can dictate the molecule's ability to fit into a binding site correctly. In some cases, the stereochemistry affects not only the potency of the compound but also its pharmacokinetics and transport across membranes. nih.gov For example, the less active isomer might not only fail to bind to the target but could also bind to off-targets, leading to undesirable effects. Therefore, controlling the stereochemistry is a crucial aspect of the rational design of bioactive N-(3,4-dichlorophenyl)carbamate analogues.

Impact of Halogenation Patterns on Efficacy and Target Binding

The presence, number, and position of halogen atoms on the phenyl ring are critical determinants of the efficacy and target binding of N-(phenyl)carbamates. The 3,4-dichloro substitution pattern is a common feature in many biologically active molecules, and its specific electronic and steric properties often contribute to potent activity.

Studies on related compounds have demonstrated the importance of the halogenation pattern. For instance, in a series of dopamine receptor ligands, analogues with a 2,3-dichlorophenylpiperazine moiety consistently showed greater D3-receptor selectivity compared to their 2-methoxyphenyl counterparts. nih.gov In another example involving 4-thiazolidinone-based inhibitors of acetylcholinesterase, chlorinated and fluorinated derivatives were found to be the most promising, although it was noted that the effects of halogen substituents can be complex. diva-portal.org The position of the chlorine atoms is also vital; for example, N-(3,5-dichlorophenyl) derivatives have been investigated for their distinct biological activities, indicating that a shift from a 3,4- to a 3,5-dichloro pattern can significantly alter the interaction with the biological target. researchgate.net

| Compound Class | Halogenation Pattern | Observed Effect |

|---|---|---|

| Dopamine D3 Receptor Ligands nih.gov | 2,3-Dichlorophenyl vs. 2-Methoxyphenyl | 2,3-Dichloro analogues exhibited greater D3-receptor selectivity. nih.gov |

| Acetylcholinesterase Inhibitors diva-portal.org | Chlorinated and Fluorinated Phenyl Ring | Identified as the most promising inhibitors. diva-portal.org |

| Mycobacterial Energetics Disruptors researchgate.net | N-(3,5-dichlorophenyl) substitution | Demonstrated notable biological activity. researchgate.net |

Computational Approaches in SAR Studies

To navigate the complexities of structure-activity relationships, computational chemistry provides powerful tools for modeling and predicting the behavior of molecules. These methods allow researchers to rationalize observed SAR data and to guide the design of new, more potent, and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing a set of molecules with known activities, QSAR models can identify the key physicochemical, structural, and quantum molecular descriptors that are most influential for the observed biological effect. nih.gov